Diselenide, bis(2-chlorophenyl)
Description
Historical Context and Evolution of Organoselenium Research
The history of organoselenium chemistry is marked by a significant shift in perception. For over a century after the discovery of selenium in 1817 by J.J. Berzelius, its chemistry was largely neglected. rsc.org Early research was hampered by the foul smell and instability of many organoselenium compounds. oup.com A pivotal moment came with the recognition of selenium's biological significance. In the 1930s, the toxic properties of selenium compounds were a primary focus. oup.com However, by 1957, it was identified as an essential micronutrient, a discovery that fundamentally changed the direction of research. rsc.org This led to a more systematic exploration of the structures, reactions, and biological properties of organoselenium compounds. oup.com The realization that organoselenium compounds were generally less toxic than their inorganic counterparts further fueled interest in their synthesis and potential applications. acs.org The past few decades have seen a rapid expansion of the field, driven by the application of organoselenium compounds in organic synthesis, materials science, and as mimics of naturally occurring selenoenzymes. rsc.org
Significance of Diaryl Diselenides in Contemporary Synthetic and Mechanistic Chemistry
Within the broad class of organoselenium compounds, diaryl diselenides have emerged as particularly significant. These compounds, characterized by a selenium-selenium bond bridging two aryl groups, are versatile reagents and catalysts in a wide array of organic transformations. rsc.orgnih.gov Their utility stems from the unique reactivity of the diselenide bond, which can be readily cleaved to generate highly reactive selenyl species. rsc.org
In synthetic chemistry, diaryl diselenides are instrumental in introducing selenium into organic molecules, a process that can profoundly influence the reactivity and biological activity of the resulting compounds. They are employed in various reactions, including the synthesis of vinylic selenides, which are important intermediates for creating functionalized alkenes with specific stereochemistry. wikipedia.org Furthermore, diaryl diselenides serve as catalysts in a variety of reactions, such as oxidation, cyclization, and cross-coupling reactions. nih.govnsf.gov For instance, they can catalyze the formation of important chemical bonds like P(O)-N, P(O)-O, and P(O)-S. nsf.gov
From a mechanistic standpoint, the study of diaryl diselenides has provided valuable insights into fundamental chemical processes. The nature of the substituents on the aryl rings can be systematically varied to modulate the electronic properties and reactivity of the diselenide. rsc.org For example, electron-withdrawing groups can enhance the rate of certain catalytic reactions. nsf.gov Research into the mechanisms of diaryl diselenide-mediated reactions often involves the characterization of transient intermediates, such as selenylsulfides and selenolates, which are crucial for understanding their catalytic cycles. rsc.org The ability of diaryl diselenides to act as recyclable catalysts, often using mild oxidants like air, underscores their importance in the development of greener and more sustainable chemical processes. nsf.govnih.gov
Properties
CAS No. |
69447-35-4 |
|---|---|
Molecular Formula |
C12H8Cl2Se2 |
Molecular Weight |
381.0 g/mol |
IUPAC Name |
1-chloro-2-[(2-chlorophenyl)diselanyl]benzene |
InChI |
InChI=1S/C12H8Cl2Se2/c13-9-5-1-3-7-11(9)15-16-12-8-4-2-6-10(12)14/h1-8H |
InChI Key |
WDHYRGODLWNICS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)Cl)[Se][Se]C2=CC=CC=C2Cl |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of Diselenide, Bis 2 Chlorophenyl
Established Synthetic Routes to Diaryl Diselenides
Traditional methods for synthesizing diaryl diselenides provide robust and well-documented pathways, often relying on foundational reactions in organoselenium chemistry.
A versatile and general route for preparing substituted diaryl diselenides involves the use of bis[(2-chlorocarbonyl)phenyl] diselenide as a key precursor. nih.govmdpi.com This reactive diacyl chloride can readily engage with a range of nucleophiles, such as phenols, aminophenols, and various amines, to yield a diverse library of diselenide derivatives. nih.govnih.gov The reaction proceeds as a nucleophilic acyl substitution where the nucleophile attacks the electrophilic carbonyl carbon of the acid chloride, displacing the chloride leaving group. This method is particularly effective for creating bis(2-arylcarbamoyl)phenyl diselenides. nih.gov For instance, the reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with aminophenols serves as a convenient alternative to other less efficient methods. mdpi.com The reaction conditions are typically mild, often proceeding at room temperature over several hours. mdpi.com
Table 1: Examples of Diselenide Synthesis from Bis[(2-chlorocarbonyl)phenyl] Diselenide
| Nucleophile | Product | Reaction Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Hydroxyaniline | Bis[2-(4-hydroxyphenylcarbamoyl)]phenyl diselenide | 120 | 73 | mdpi.com |
The formation of a diselenide bond is frequently achieved through the oxidative coupling of two selenol (R-SeH) molecules. Aryl selenols, which can be generated in situ, are susceptible to oxidation by mild oxidizing agents, most commonly air (O₂), to form the corresponding diaryl diselenide. nih.gov This process involves the removal of two hydrogen atoms from two selenol molecules, leading to the formation of a stable selenium-selenium single bond.
One common method to generate the necessary aryl selenol precursor involves the reaction of a Grignard reagent (formed from an aryl halide like 2-chlorobromobenzene) with elemental selenium powder. nih.gov After the initial reaction, the mixture is hydrolyzed, and the resulting selenol is oxidized to the diselenide. nih.gov For example, a general procedure involves preparing the Grignard reagent, adding selenium powder, stirring, and then pouring the mixture into an acidic solution. The organic layer containing the selenol is then exposed to oxygen for an extended period (e.g., 24 hours) to yield the crude diselenide, which can be purified chromatographically. nih.gov
Direct coupling of aryl halides with elemental selenium represents an important synthetic strategy. rsc.org These reactions often require a catalyst and a reducing agent. For example, copper-catalyzed systems have been developed for the synthesis of diaryl diselenides from aryl halides and elemental selenium. rsc.org A heterogeneous copper-based metal-organic framework (MOF-199) has been shown to be an efficient catalyst for this transformation in the presence of a base like sodium hydroxide (B78521) (NaOH) and a solvent like polyethylene (B3416737) glycol (PEG) at elevated temperatures. rsc.org This methodology demonstrates good tolerance for various functional groups on the aryl halide. rsc.org
Another approach involves the in-situ formation of a selenium nucleophile from an aryl halide and a metal, which then reacts with elemental selenium. Mechanochemical methods, for instance, use mechanical stimulation (ball-milling) to react organic halides, magnesium metal, and elemental selenium under mild conditions, which upon work-up in air yield symmetrical diselenides. nih.gov This avoids the need for harsh reaction conditions and can be applied to a diverse range of aryl halides. nih.gov
Table 2: General Conditions for Catalytic Synthesis of Diaryl Diselenides from Aryl Halides
| Catalyst System | Reagents | Solvent | Temperature | Outcome | Reference |
|---|---|---|---|---|---|
| MOF-199 (Copper-based) | Aryl halide, Se, NaOH | PEG | 130 °C | Symmetrical diaryl diselenides in 67-98% yields | rsc.org |
The synthesis of diaryl diselenides from aryl selenocyanates (Ar-SeCN) is a well-established method. rsc.org The process typically involves the treatment of the selenocyanate (B1200272) with a base. This treatment facilitates the cleavage of the Se-CN bond, and subsequent aerial oxidation of the resulting selenolate intermediate leads to the formation of the diselenide. This method provides a straightforward pathway to symmetrical diaryl diselenides, including derivatives like bis(p-chlorophenyl) diselenide, and the principle is applicable to the ortho-substituted isomer.
Modern and Catalytic Approaches in Diselenide Synthesis
Contemporary synthetic chemistry seeks to improve efficiency and functional group tolerance through the development of novel catalytic systems and reaction pathways.
Directed ortho-lithiation (DoM) is a powerful strategy for the functionalization of aromatic rings. In this approach, a directing group on the aromatic ring coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation specifically to the adjacent ortho position. The resulting aryllithium species is a potent nucleophile that can react with various electrophiles.
For the synthesis of diaryl diselenides, this aryllithium intermediate is quenched with an elemental selenium source. The initial reaction forms a lithium selenolate (Ar-SeLi), which upon aqueous workup and exposure to air, undergoes oxidative coupling to furnish the symmetrical diaryl diselenide. This organolithium route has been successfully used to prepare diselenides with ortho substituents, such as bis[(2-dimethylaminomethyl)phenyl] diselenide, where the dimethylaminomethyl group acts as the directing moiety. capes.gov.br This general strategy is applicable to a wide range of substituted aryl precursors, provided a suitable directing group is present to facilitate regioselective lithiation.
Chemical Derivatization and Formation of Related Organoselenium Compounds
Bis[(2-chlorocarbonyl)phenyl] diselenide is a key intermediate for the synthesis of a wide array of functionalized diphenyl diselenides. The two chlorocarbonyl groups (acyl chlorides) are highly reactive electrophilic centers, readily undergoing acylation reactions with various nucleophiles. mdpi.com This reactivity has been exploited to create libraries of new organoselenium compounds. mdpi.comnih.gov
The reaction of bis[(2-chlorocarbonyl)phenyl] diselenide with nucleophiles such as phenols, amines, and aminophenols provides a convenient and general route to novel diphenyl diselenides. mdpi.com For example, when treated with aminophenols, which possess two distinct nucleophilic centers (the amine nitrogen and the hydroxide oxygen), acylation occurs preferentially at the primary amino group. mdpi.com This reaction has been successfully applied to generate a series of 2,2'-dicarbamoyldiphenyl diselenides. mdpi.com
The research findings below illustrate the versatility of this precursor in generating diverse molecular architectures.
| Nucleophile | Resulting Product Class | Reference |
|---|---|---|
| Aminophenols | Bis[2-(hydroxyphenylcarbamoyl)]phenyl diselenides | mdpi.com |
| Anilines | 2,2'-Dicarbamoyldiphenyl diselenides | mdpi.com |
| Phenols | Diphenyl diselenides with ester linkages | mdpi.com |
| Morpholine | Amide-functionalized diphenyl diselenide | mdpi.com |
| Benzohydrazide | Hydrazide-functionalized diphenyl diselenide | mdpi.com |
Spectroscopic Characterization and Structural Elucidation of Diselenide, Bis 2 Chlorophenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. For Diselenide, bis(2-chlorophenyl), both proton and carbon NMR, along with the less common selenium-77 (B1247304) NMR, provide critical insights.
Proton (¹H) and Carbon-13 (¹³C) NMR Analysis
Proton and Carbon-13 NMR are fundamental in characterizing the organic framework of Diselenide, bis(2-chlorophenyl).
¹H NMR Analysis: In a typical ¹H NMR spectrum of Diselenide, bis(2-chlorophenyl) recorded in deuterated chloroform (B151607) (CDCl₃) at 500 MHz, the aromatic protons appear as a multiplet in the range of δ 7.15-7.62 ppm. rsc.org Specifically, the spectrum shows a multiplet for two protons from δ 7.56-7.62 and a multiplet for six protons from δ 7.15-7.31. rsc.org
¹³C NMR Analysis: The ¹³C NMR spectrum, recorded at 125 MHz in CDCl₃, reveals the carbon skeleton of the molecule. The observed chemical shifts are δ 133.3, 130.7, 129.3, and 127.4 ppm. rsc.org
| ¹H NMR (500 MHz, CDCl₃) | ¹³C NMR (125 MHz, CDCl₃) |
| δ 7.62 - 7.56 (m, 2H) | δ 133.3 |
| δ 7.31 - 7.15 (m, 6H) | δ 130.7 |
| δ 129.3 | |
| δ 127.4 |
Selenium-77 (⁷⁷Se) NMR Investigations
Selenium-77 NMR is a powerful tool for directly probing the selenium environment in organoselenium compounds. jst.go.jphuji.ac.il This technique is particularly sensitive to the electronic and structural changes around the selenium atom. huji.ac.ilnih.gov
A notable characteristic of diaryl diselenides is the significant temperature dependence of their ⁷⁷Se NMR chemical shifts. nih.govacs.orgacs.org This phenomenon has been observed for over five decades, though a complete understanding remains elusive. nih.govacs.org It is proposed that the large thermal shifts are due to rotation around the Se-Se bond, which allows the molecule to sample different twisted conformations at higher temperatures. nih.govacs.orgacs.org
Studies have shown that for diaryl diselenides, the chemical shifts can change by 0.066–0.1286 ppm per Kelvin. nih.govacs.org As the temperature increases, a downfield shift is typically observed, accompanied by peak broadening. nih.govacs.org This temperature dependence is also influenced by the solvent, with different behaviors observed in solvents like DMSO-d₆ and toluene-d₈. nih.govacs.org
The electronic nature of substituents on the aryl rings of diaryl diselenides has a pronounced effect on the ⁷⁷Se NMR chemical shifts. acs.org However, research indicates that there is no straightforward correlation between the para-substituents on diaryl diselenides and the extent of the change in the ⁷⁷Se NMR shift with temperature. nih.govacs.org
For a series of para-substituted diaryl diselenides, the magnitude of the downfield shift upon heating varied. The order from the largest to the smallest downfield shift was found to be -Br > -H > -CH₃ > -Cl > -F > -OCH₃. acs.org This highlights the complex interplay of electronic and steric factors influencing the selenium nucleus's magnetic environment.
X-ray Crystallography for Solid-State Structure Elucidation (General Diaryl Diselenides)
The data obtained from X-ray crystallography is vital for understanding the intermolecular interactions that govern the packing of molecules in the crystal lattice. researchgate.net Furthermore, structural information from crystallography is often used in conjunction with computational methods to better interpret spectroscopic data, such as the sensitivity of the ⁷⁷Se chemical shift to torsional angles in the diselenide linkage. researchgate.net Selenium's ability to serve as an anomalous scattering center also makes it a valuable tool in the phase determination for macromolecular X-ray crystallography. vilniustech.lt
Ancillary Spectroscopic Methods
In addition to NMR and X-ray crystallography, other spectroscopic techniques contribute to the comprehensive characterization of diaryl diselenides.
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy methods provide information about the functional groups present in the molecule. For instance, in related diselenide compounds, characteristic IR bands can confirm the presence of specific bonds, such as a phenolic ester bond. nih.gov
UV-Visible (UV-Vis) Spectroscopy: This technique probes the electronic transitions within the molecule and can be used to study the effects of substituents and solvents on the electronic structure. mdpi.com
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the compound, confirming its identity. nih.gov
These ancillary methods, when used in concert with NMR and X-ray crystallography, provide a complete picture of the structural and electronic properties of Diselenide, bis(2-chlorophenyl).
Infrared (IR) Spectroscopy
Detailed Research Findings:
The analysis of various substituted diphenyl diselenides and related organoselenium compounds reveals key spectral regions of interest. nih.govrsc.org The IR spectra for these types of compounds are typically recorded in the range of 4000–400 cm⁻¹. nih.gov The primary absorptions for Diselenide, bis(2-chlorophenyl) would arise from the vibrations of the 2-chlorophenyl rings.
Key expected vibrations include:
Aromatic C-H Stretching: These vibrations typically appear in the region of 3100–3000 cm⁻¹. The ortho-substitution pattern on the benzene (B151609) ring may influence the precise position and number of these bands.
C=C Aromatic Ring Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce a series of bands in the 1600–1450 cm⁻¹ region. The substitution pattern and the presence of the chloro and diselenide groups will affect the intensity and position of these absorptions.
C-Cl Stretching: The carbon-chlorine stretching vibration is anticipated to be observed in the fingerprint region, typically between 800 and 600 cm⁻¹.
C-Se Stretching: The carbon-selenium bond vibration is a key indicator for this class of compounds. The C-Se stretching frequency is generally found in the lower frequency region of the mid-IR spectrum, often between 600 and 500 cm⁻¹.
Se-Se Stretching: The diselenide bond (Se-Se) stretching vibration is expected to be weak and appear at a very low frequency, often below 400 cm⁻¹, which may be outside the range of standard mid-IR spectrometers.
The table below summarizes the anticipated IR absorption bands for Diselenide, bis(2-chlorophenyl) based on the analysis of similar compounds.
| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C=C Stretch | 1600 - 1450 |
| C-H In-plane Bending | 1300 - 1000 |
| C-H Out-of-plane Bending | 900 - 675 |
| C-Cl Stretch | 800 - 600 |
| C-Se Stretch | 600 - 500 |
This table is illustrative and based on typical frequency ranges for the specified functional groups.
Mass Spectrometry
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For Diselenide, bis(2-chlorophenyl), high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular formula.
Detailed Research Findings:
The mass spectrum of Diselenide, bis(2-chlorophenyl) would be characterized by a distinct molecular ion peak (M⁺) and a series of fragment ions resulting from the cleavage of the molecule. The presence of chlorine and selenium, both of which have multiple stable isotopes, will result in a characteristic isotopic pattern for the molecular ion and any fragments containing these elements.
The primary fragmentation pathways for diaryl diselenides typically involve the cleavage of the Se-Se bond and the C-Se bonds. The fragmentation of Diselenide, bis(2-chlorophenyl) is expected to proceed as follows:
Molecular Ion (M⁺): The initial ionization of the molecule will produce the molecular ion. The isotopic pattern will be complex due to the presence of two chlorine atoms and two selenium atoms.
Se-Se Bond Cleavage: A common fragmentation pathway is the homolytic or heterolytic cleavage of the diselenide bond, leading to the formation of a [C₆H₄ClSe]⁺ fragment.
C-Se Bond Cleavage: Cleavage of the carbon-selenium bond can lead to the formation of a [C₆H₄Cl]⁺ fragment and the loss of a selenium-containing radical.
Loss of Chlorine: Fragmentation may also involve the loss of a chlorine atom from the molecular ion or subsequent fragment ions.
The table below outlines the expected major fragments and their corresponding mass-to-charge ratios (m/z) for the most abundant isotopes (³⁵Cl and ⁸⁰Se).
| Fragment Ion | Proposed Structure | Expected m/z (for ³⁵Cl, ⁸⁰Se) |
| [C₁₂H₈Cl₂Se₂]⁺ | Molecular Ion | 382 |
| [C₆H₄ClSe]⁺ | 2-Chlorophenylselenyl cation | 191 |
| [C₁₂H₈ClSe₂]⁺ | [M - Cl]⁺ | 347 |
| [C₆H₄Cl]⁺ | 2-Chlorophenyl cation | 111 |
This table presents a simplified fragmentation pattern. The actual mass spectrum would show a more complex pattern due to isotopic distributions.
Theoretical and Computational Studies of Diselenide, Bis 2 Chlorophenyl
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For diaryl diselenides, the nature and position of substituents on the aryl rings significantly influence their electronic properties.
The introduction of a chlorine atom, an electron-withdrawing group, onto the phenyl ring is expected to modulate the electron density distribution across the Diselenide, bis(2-chlorophenyl) molecule. In the case of the related compound, bis(p-chlorophenyl) diselenide, the chlorine substituents reduce the electron density at the selenium atoms, rendering them less nucleophilic compared to analogues with electron-donating groups. This effect is crucial as the reactivity of the Se-Se bond is central to the chemical and biological activity of these compounds. A combination of spectroscopic, chromatographic, and computational approaches on various substituted diphenyl diselenides has shown that electron-withdrawing substituents favor the reaction with a thiolate nucleophile by making the reaction energy more negative. rsc.org
The reactivity of diaryl diselenides is often linked to the cleavage of the selenium-selenium bond. rsc.org DFT calculations on a series of (R-PhSe)₂ compounds (where R represents different substituents) have provided insights into this process. rsc.org These studies suggest that electron-withdrawing groups can influence the reaction barrier for the cleavage of the Se-Se bond. rsc.org Therefore, for Diselenide, bis(2-chlorophenyl), the ortho-chloro substituents are anticipated to impact the charge distribution and the energy landscape of reactions involving the diselenide moiety.
Theoretical studies on similar molecules, such as bis(2-nitrophenyl) selenide (B1212193), have utilized Atoms in Molecules (AIM) analysis to investigate intramolecular interactions. nih.gov Such analyses could reveal weak interactions between the selenium atoms and the ortho-chloro substituents in Diselenide, bis(2-chlorophenyl), which could in turn influence its conformation and reactivity.
Table 1: Calculated Properties of Substituted Diphenyl Diselenides
| Compound | Substituent (R) | Effect of Substituent | Key Computational Finding |
| Diphenyl diselenide | H | Neutral | Serves as a baseline for comparison. rsc.org |
| bis(p-chlorophenyl) diselenide | p-Cl | Electron-withdrawing | Reduced electron density at selenium. |
| bis(p-methoxyphenyl) diselenide | p-OCH₃ | Electron-donating | Enhanced electron density on selenium centers. |
| (CF₃-PhSe)₂ | m-CF₃ | Strong electron-withdrawing | Influences the minimum energy conformation. rsc.orgnih.gov |
This table is generated based on findings from related diaryl diselenide studies to infer the properties of Diselenide, bis(2-chlorophenyl).
Conformational Analysis and Rotational Dynamics around Se-Se Bonds (Relevant to Diaryl Diselenides)
Dynamic Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to study the barrier to rotation about the selenium-selenium bond in diselenides. rsc.org For phenyl benzyl (B1604629) diselenide, the rotational barrier was determined to be 6.3 kcal/mol, which is lower than the corresponding barrier in the disulfide analogue. rsc.org This suggests that rotational barriers in diselenides are generally lower than in disulfides, a phenomenon attributed to the longer Se-Se bond length compared to the S-S bond, which reduces lone pair-lone pair repulsions in the transition state.
The replacement of disulfide bridges with diselenide bridges in peptides has been shown to potentially lead to local conformational differences, with the diselenide loop exploring a wider conformational space. nih.gov This increased flexibility could be a factor in the biological activity of these compounds.
Table 2: Rotational Barriers in Diselenides and Disulfides
| Compound | Rotational Barrier (kcal/mol) | Method |
| Phenyl benzyl diselenide | 6.3 | Dynamic NMR rsc.org |
| Phenyl benzyl disulfide | ~7.7 | Dynamic NMR rsc.org |
| Dimethyl disulfide | ~7.0 | Dynamic NMR |
| Dibenzyl diselenide | < 5.6 | Dynamic NMR |
This table provides context on the rotational dynamics around the Se-Se bond from studies on related compounds.
Molecular Modeling of Interactions in Biological Systems (In Vitro Focus)
Molecular modeling techniques, such as protein-ligand docking, are invaluable for predicting and understanding the interactions of small molecules with biological macromolecules. These in silico approaches can provide insights into the potential mechanisms of action for compounds like Diselenide, bis(2-chlorophenyl).
δ-Aminolevulinate dehydratase (δ-ALAD) is a crucial enzyme in the heme biosynthesis pathway and a known target for various inhibitors. nih.govnih.gov Disubstituted diaryl diselenides have been shown to inhibit δ-ALAD activity in vitro. nih.gov A study on the inhibition of rat brain δ-ALAD by several diselenides, including p-chloro-diphenyl diselenide, reported IC₅₀ values in the low micromolar range (4-6 µM). nih.gov The inhibitory mechanism is believed to involve the oxidation of essential thiol groups within the enzyme's active site. nih.gov
Computational studies have been conducted to unravel the inhibition mechanism of δ-ALAD by diphenyl diselenide and its metabolites. nih.gov Molecular docking simulations of diphenyl diselenide with human δ-ALAD (Hsδ-AlaD) revealed that the inhibitor binds to the active site primarily through hydrophobic interactions, including π-π stacking with phenylalanine and tyrosine residues. nih.gov The selenium atoms were found to interact with the carboxylic group of an aspartate residue, the zinc ion cofactor, and a cysteine residue. nih.gov
Given the structural similarity, it is plausible that Diselenide, bis(2-chlorophenyl) would interact with δ-ALAD in a comparable manner. The presence of chlorine atoms on the phenyl rings could influence the strength of these interactions. Molecular docking studies are a powerful tool to predict the binding modes and affinities of such inhibitors. nih.gov
Mechanistic Investigations of Chemical Reactivity and Catalysis
Homolytic Cleavage of Selenium-Selenium Bonds and Resulting Radical Pathways
The selenium-selenium bond in diaryl diselenides is known to undergo homolytic cleavage upon thermal or photochemical activation, generating two selenyl radicals (ArSe•). This process is a cornerstone of the radical chemistry of organoselenium compounds. The energy required for this bond dissociation is a critical parameter that dictates the facility of radical formation.
The generated 2-chlorophenylselenyl radical (2-ClC6H4Se•) is a key intermediate that can participate in a variety of radical reactions. These pathways include:
Addition to Unsaturated Bonds: Selenyl radicals readily add to alkenes and alkynes, initiating radical chain reactions. This reactivity is harnessed in various organic syntheses to introduce selenium functionalities into molecules.
Hydrogen Abstraction: The selenyl radical can abstract hydrogen atoms from suitable donors, leading to the formation of a selenol (ArSeH) and a new radical species.
Dimerization: The radical can recombine with another selenyl radical to reform the diselenide, establishing a dynamic equilibrium.
The presence of the ortho-chloro substituent can sterically hinder the approach of reactants to the selenium radical center, potentially influencing the rates and regioselectivity of its reactions compared to its para-substituted isomer or unsubstituted diphenyl diselenide.
Table 1: General Radical Reactions of Diaryl Diselenides
| Reaction Type | General Equation | Product Type |
| Homolytic Cleavage | Ar-Se-Se-Ar → 2 ArSe• | Selenyl Radicals |
| Addition to Alkenes | ArSe• + R-CH=CH2 → ArSe-CH(R)-CH2• | Selenium-functionalized Alkyl Radical |
| Hydrogen Abstraction | ArSe• + R-H → ArSeH + R• | Selenol and Alkyl Radical |
Redox Mechanisms and Electron Transfer Processes
The selenium atom in bis(2-chlorophenyl) diselenide can exist in various oxidation states, making the compound an active participant in redox reactions. The electrochemical behavior of diaryl diselenides has been studied using techniques like cyclic voltammetry, which reveals their oxidation and reduction potentials.
Generally, diaryl diselenides can be both oxidized and reduced. The reduction of a diaryl diselenide involves the cleavage of the Se-Se bond and the formation of two selenolate anions (ArSe⁻). This process typically occurs in two single-electron transfer steps. Conversely, oxidation can lead to the formation of various species, including selenoxides and selenones, depending on the strength of the oxidizing agent.
The redox potential of bis(2-chlorophenyl) diselenide is influenced by the electron-withdrawing nature of the chlorine atom. Compared to diphenyl diselenide, the ortho-chloro substituent is expected to make the selenium center more electrophilic, thus affecting its oxidation and reduction potentials. Electrochemical studies on ortho-substituted diphenyl diselenides have shown that they are suitable for transformations such as paired electrolysis-enabled cyanation. nih.gov For instance, the cyclic voltammetry of diphenyl diselenide shows an onset potential at 1.05 V and an oxidative potential at 1.54 V. nih.gov
Table 2: General Redox Reactions of Diaryl Diselenides
| Process | General Equation | Key Intermediate/Product |
| Reduction | Ar-Se-Se-Ar + 2e⁻ → 2 ArSe⁻ | Selenolate Anion |
| Oxidation | Ar-Se-Se-Ar + [O] → Ar-Se(O)-Se-Ar | Diselenide Monoxide |
| Further Oxidation | Ar-Se(O)-Se-Ar + [O] → 2 ArSe(O)OH | Seleninic Acid |
Proposed Catalytic Cycles in Organic Transformations (General for Diaryl Diselenides)
Diaryl diselenides are effective catalysts for a variety of organic transformations, particularly oxidation reactions. rsc.orgthieme-connect.comdntb.gov.ua The catalytic activity stems from the ability of the selenium center to cycle between different oxidation states. A general catalytic cycle for an oxidation reaction often involves the following steps:
Activation of the Catalyst: The diaryl diselenide is first oxidized by a stoichiometric oxidant (e.g., hydrogen peroxide, tert-butyl hydroperoxide) to a higher-valent selenium species, such as a seleninic acid (ArSeO2H) or a peroxy seleninic acid (ArSeO3H).
Substrate Oxidation: The activated selenium species then reacts with the substrate, transferring an oxygen atom and leading to the oxidized product.
Regeneration of the Catalyst: In the process of oxidizing the substrate, the selenium species is reduced back to a lower oxidation state. Subsequent reactions, often involving the formation and reaction of a selenenyl sulfide (B99878) intermediate, regenerate the initial diaryl diselenide, completing the catalytic cycle. nih.gov
For bis(2-chlorophenyl) diselenide, the electron-withdrawing chloro group can enhance the electrophilicity of the selenium center in the activated species, potentially accelerating the substrate oxidation step. However, steric hindrance from the ortho substituent might also play a role, possibly slowing down the reaction with bulky substrates. The specific nature of the substrate and the reaction conditions will ultimately determine the efficiency of the catalytic process. While many studies focus on diphenyl diselenide, the principles are applicable to substituted derivatives like bis(2-chlorophenyl) diselenide. nih.govciac.jl.cnmdpi.commdpi.com
Photo-Induced Selenyl Radical Formation and Reactivity
The relatively weak Se-Se bond in diaryl diselenides makes them susceptible to cleavage upon irradiation with light, typically UV or visible light, leading to the formation of selenyl radicals. This photo-induced homolysis is a clean and efficient method for generating radicals under mild conditions, avoiding the need for high temperatures or chemical initiators.
The 2-chlorophenylselenyl radicals generated from the photolysis of bis(2-chlorophenyl) diselenide are highly reactive species that can engage in various synthetic transformations. A common application is their addition to unsaturated systems like alkenes and alkynes. The radical addition is often followed by a subsequent reaction, such as cyclization or trapping by another molecule, to afford complex organic structures.
The quantum yield of the photolytic cleavage and the subsequent reactivity of the generated radicals are influenced by the solvent and the presence of other reactive species. The ortho-chloro substituent in bis(2-chlorophenyl) diselenide can affect the absorption spectrum of the molecule and the stability of the resulting radical, thereby influencing the efficiency and outcome of the photochemical reaction. While specific studies on the photolysis of bis(2-chlorophenyl) diselenide are limited, the general principles of diaryl diselenide photochemistry provide a solid framework for understanding its behavior.
Catalytic Applications in Organic Transformations
Catalytic Role in Carbon-Selenium Bond Formation
Diaryl diselenides are instrumental in the synthesis of organoselenium compounds through the formation of carbon-selenium (C-Se) bonds. These reactions are valuable as they introduce selenium into organic molecules, which can impart unique chemical and biological properties. Various methods have been developed for C-Se bond formation using diaryl diselenides under transition-metal-free conditions. nih.gov
One approach involves the reaction of diaryl diselenides with heteroarenes, such as flavones, indoles, and various imidazole (B134444) derivatives, to yield the corresponding selenated products in good yields. nih.gov Another strategy employs aryl hydrazine (B178648) hydrochlorides as aryl sources, which react with diselenides in the presence of a base and air as an oxidant to form unsymmetrical diaryl selenides. nih.gov This method has been used to synthesize a range of diarylselenide compounds with different substituents in moderate to good yields. nih.gov Furthermore, visible light photocatalysis has emerged as a powerful tool for C-Se bond formation, allowing for the one-pot synthesis of unsymmetrical diaryl/heteroaryl selenides from aryl/heteroaryl amines. nih.gov
While these methods are generally applicable to diaryl diselenides, the specific catalytic activity of bis(2-chlorophenyl) diselenide in these transformations is influenced by the electronic and steric effects of the ortho-chloro substituents. For instance, in photoinduced reactions of diaryl diselenides with hexacyclohexyldilead, ortho-substituted diselenides, including a chlorinated derivative, showed lower yields compared to their para- and meta-substituted counterparts, which is attributed to steric hindrance from the ortho-substituents. nih.gov
The table below summarizes various synthetic strategies for C-Se bond formation using diaryl diselenides.
| Aryl Source | Reagents/Conditions | Product | Ref |
| Heteroarenes | NIS, tert-butylperoxide | Selenated heterocycles | nih.gov |
| Aryl hydrazine hydrochlorides | Base, Air | Unsymmetrical diaryl selenides | nih.gov |
| Aryl/heteroaryl amines | tert-butyl nitrite, Eosin Y, Blue LED | Unsymmetrical diaryl/heteroaryl selenides | nih.gov |
| Activated fluoroarenes | CaCl₂ | Unsymmetrical diaryl selenides | nih.gov |
| Triarylbismuthines | Photoirradiation | Unsymmetrical diaryl selenides | beilstein-journals.org |
Oxidation Reactions Catalyzed by Diaryl Diselenides
Diaryl diselenides are effective catalysts for a range of oxidation reactions. nih.gov They can act as precursors to the active catalytic species in oxidation processes.
Diaryl diselenides, in conjunction with an oxidant like tert-butyl hydroperoxide, can catalyze the oxidation of alcohols to the corresponding aldehydes and ketones. acs.org Studies on the selective oxidation of alcohols have often utilized various diaryl diselenides to understand the reaction mechanism and optimize conditions. acs.org For example, benzyl (B1604629) alcohol and diphenylmethanol (B121723) can be oxidized to benzaldehyde (B42025) and benzophenone, respectively, when heated with tert-butyl hydroperoxide in the presence of a catalytic amount of diphenyl diselenide. acs.org
In the context of substituted diaryl diselenides, bis(p-chlorophenyl) diselenide has been studied as a catalyst in oxidation reactions. The electron-withdrawing nature of the para-chloro groups is suggested to enhance the electrophilicity of the selenium center, which can improve catalytic turnover in certain oxidation reactions, such as Baeyer-Villiger oxidations.
The catalytic efficiency of diaryl diselenides is highly dependent on the nature and position of the substituents on the aromatic rings. In the synthesis of oxazole (B20620) acetals from N-propargylamides, a comparative study of different diaryl diselenide catalysts was conducted. mdpi.com While diphenyl diselenide and bis(2,6-dimethylphenyl) diselenide provided good yields, the use of bis(4-chlorophenyl) diselenide as the catalyst resulted in a significantly lower yield of the target product. mdpi.com
In the dehydrogenative coupling of diethylphosphite and benzylamine, a clear correlation was observed between the electron-withdrawing strength of the substituents on the diaryl diselenide and the reaction rate. nsf.gov Diphenyl diselenide showed the slowest conversion, while diselenides with electron-withdrawing groups like nitro and trifluoromethyl demonstrated significantly higher reactivity. nsf.gov However, strongly electron-withdrawing groups can sometimes lead to catalyst deactivation. nsf.gov
The following table presents a comparison of different diaryl diselenide catalysts in a specific organic transformation.
| Catalyst | Yield of Oxazole Acetal | Ref |
| Diphenyl diselenide | 78% | mdpi.com |
| Bis(2,6-dimethylphenyl) diselenide | 77% | mdpi.com |
| Bis(4-chlorophenyl) diselenide | 41% | mdpi.com |
The electronic properties of the substituents on the aryl rings of diaryl diselenides play a crucial role in their catalytic performance. Electron-withdrawing groups generally enhance the reactivity of the diselenide catalyst. nsf.gov This is attributed to the increased electrophilicity of the selenium atom, which facilitates its interaction with other reagents in the catalytic cycle.
In a study on the functionalization of hydrophosphoryl compounds, diaryl diselenides with electron-withdrawing groups, such as trifluoromethyl, were found to be highly effective catalysts, leading to complete reaction in a short time. nsf.gov In contrast, diphenyl diselenide, which lacks such electron-withdrawing substituents, resulted in a much slower reaction. nsf.gov Similarly, in the reaction of diaryl diselenides with a thiolate nucleophile, it was found that electron-withdrawing substituents make the reaction thermodynamically more favorable. rsc.org However, very strong electron-withdrawing groups might also increase the activation barrier for the reaction. rsc.org
Cyclization Reactions and Heterocycle Synthesis
Diaryl diselenides have been employed as catalysts in cyclization reactions to synthesize various heterocyclic compounds. mdpi.com These reactions often proceed under mild conditions and can be promoted by different methods, including electrochemistry. mdpi.com
Electrochemical methods offer a green and efficient approach for conducting organic reactions by using electrons as a traceless oxidant or reductant. researchgate.net Diaryl diselenides have been successfully used in electrochemically driven tandem cyclization reactions to synthesize a variety of selenium-containing heterocycles. researchgate.netnih.gov
For instance, an electrochemical method has been developed for the synthesis of 2,1-benzoxazoles from o-nitrophenylacetylenes using diphenyl diselenide as a catalyst. mdpi.comresearchgate.net In this process, the diphenyl diselenide is anodically oxidized to generate a selenium cation, which activates the alkyne for a nucleophilic attack by the nitro group, leading to cyclization. mdpi.comresearchgate.net Another example is the electrochemical oxidative radical cascade cyclization of dienes with diselenides to produce seleno-benzazepines under metal-free and external oxidant-free conditions. nih.govrsc.org This method provides a sustainable route to valuable seven-membered N-heterocycles. nih.gov Furthermore, the electrochemical oxidative cyclization of olefinic carbonyls with diselenides has been developed for the construction of seleno-dihydrofurans and oxazolines. rsc.org These electrosynthesis strategies highlight the versatility of diaryl diselenides in the preparation of complex heterocyclic structures. researchgate.netnih.govrsc.orgresearchgate.net
Photochemical and Visible Light-Promoted Organic Reactions
The unique photochemical properties of diaryl diselenides have been harnessed for a range of organic transformations, enabling reactions to proceed under mild conditions without the need for traditional heating or harsh reagents.
A novel and sustainable method for the synthesis of 3-selanylindoles has been developed utilizing the reaction of indoles with diorganyl diselenides under visible light irradiation. This process is notable for proceeding without the need for transition metal complexes or organic photocatalysts. In these studies, ethanol (B145695) is employed as a benign solvent under mild reaction conditions.
Research has demonstrated that the reaction between indole (B1671886) and 1,2-bis(4-chlorophenyl)diselenide, when irradiated with a 3 W blue LED (467 nm) for 36 hours, can produce the corresponding 3-selanylindole in high yield. The reaction is typically carried out at room temperature under an air atmosphere. The extended reaction time was found to be crucial for achieving a high yield with this specific diselenide.
Table 1: Synthesis of 3-(p-chlorophenylselanyl)indole using 1,2-bis(4-chlorophenyl)diselenide
| Reactant 1 | Reactant 2 | Catalyst/Promoter | Solvent | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Indole | 1,2-bis(4-chlorophenyl)diselenide | 3 W blue LED (467 nm) | Ethanol | 18 | 36 |
| Indole | 1,2-bis(4-chlorophenyl)diselenide | 3 W blue LED (467 nm) | Ethanol | 36 | 92 |
The visible light-promoted reaction of diaryl diselenides can also be extended to the synthesis of asymmetric diarylselenides. This transformation involves the reaction of a diaryl diselenide with an electron-rich arene. The process is initiated by visible light, which is believed to induce the homolytic cleavage of the Se-Se bond in the diselenide, generating a selenyl radical. This radical can then react with the arene to form the asymmetric diarylselenide.
This methodology provides an eco-friendly approach to constructing C-Se bonds and accessing a variety of asymmetric diarylselenides in good to excellent yields under mild conditions. The reaction is typically performed in ethanol at room temperature under an air atmosphere, with irradiation from a blue LED.
Coordination Chemistry and Inorganic Applications
Ligand Properties and Coordination Modes with Metal Centers (General to Diaryl Diselenides)
Diaryl diselenides (R-Se-Se-R) are notable for their flexible coordination chemistry. The selenium atoms, each possessing two lone pairs of electrons, can act as neutral two-electron donor ligands to various metal centers. The nature of the interaction is heavily influenced by the steric and electronic properties of the aryl substituents and the character of the metal itself.
Several coordination modes are recognized for diaryl diselenides:
Monodentate Coordination: The ligand can bind to a single metal center through one of its selenium atoms. This is less common but has been observed, particularly where steric hindrance from the ligand or other species in the coordination sphere is significant. For instance, studies on the related disulfide compound, bis(2-bromophenyl)disulfide, suggest it behaves as a monodentate ligand in several transition metal complexes. researchgate.net
Bridging Coordination: The most common mode involves the diselenide ligand bridging two metal centers (M-Se(R)-Se(R)-M). In this arrangement, the Se-Se bond remains intact. The selenium atoms use one lone pair each to coordinate to a metal, forming a stable dimetallic structure.
Chelating and Bridging Coordination: In ligands containing additional donor sites, such as the nitrogen atoms in 2,2'-dipyridyl diselenide, a combination of coordination modes is possible. This ligand has been shown to coordinate to a single zinc center via both nitrogen atoms (N,N'-chelation) while the Se-Se bond is preserved. In other cases, it can bridge two mercury centers through its selenium atoms (Se,Se'-bridging).
The presence of an ortho-substituent, such as the chlorine atom in bis(2-chlorophenyl) diselenide, introduces significant steric bulk near the selenium donor atoms. This steric hindrance can impede coordination or favor the formation of complexes with lower coordination numbers. It may also influence the preference for one coordination mode over another and affect the stability of the resulting metal complex.
Table 1: Representative Coordination Modes of Diaryl Diselenide Analogs
| Compound/Ligand | Metal Center | Coordination Mode | Key Structural Feature |
| 2,2'-Dipyridyl diselenide | Zinc (Zn) | N,N'-Chelate | Intact Se-Se bond; ligand coordinates via nitrogen atoms. |
| 2,2'-Dipyridyl diselenide | Mercury (Hg) | Se,Se'-Bridge | Weak Se-Hg interactions; ligand bridges two metal centers. |
| Bis(2-bromophenyl)disulfide | Cobalt (Co), Nickel (Ni) | Monodentate | Ligand binds through one sulfur atom to the metal center. researchgate.net |
Reductive Cleavage of Diselenide Bonds in the Presence of Metal Complexes (General to Diaryl Diselenides)
A pivotal reaction in the chemistry of diaryl diselenides is the cleavage of the selenium-selenium bond. This can be achieved through oxidative addition to a low-valent metal center or through reduction in the presence of a metal complex. The process yields highly reactive selenolate (RSe⁻) anions, which are potent nucleophiles and readily coordinate to metal ions.
The general reaction is: R-Se-Se-R + 2e⁻ → 2 R-Se⁻
These in situ generated selenolates are valuable for synthesizing a wide array of metal-selenolate complexes, which can exist as monomers, dimers, or extended polymeric structures. The resulting metal-selenolate (M-SeR) bond is typically strong and covalent.
For example, the reaction of diaryl diselenides with low-valent molybdenum or tungsten carbonyl complexes results in the reductive cleavage of the Se-Se bond and oxidation of the metal. This forms 7-coordinate complexes where two selenolate ligands are bound to the metal center. Similarly, homoleptic iron(II) selenolate complexes have been synthesized by reacting an iron source with a selenol (RSeH), which can be generated from the corresponding diselenide. rsc.org These complexes often form one-dimensional chains with bridging selenolate ligands. rsc.org
The steric and electronic properties of the aryl group are critical. In a study on the reactivity of various diaryl diselenides, ortho-substituted compounds showed significantly lower yields in radical substitution reactions, a fact attributed to the steric hindrance caused by the ortho-substituents. This suggests that the cleavage of the Se-Se bond in bis(2-chlorophenyl) diselenide and subsequent coordination of the resulting 2-chlorophenylselenolate fragment might be slower or less efficient compared to its para- or meta-substituted isomers.
Table 2: Structural Data for Metal-Selenolate Complexes Formed via Reductive Cleavage
| Precursor Ligand | Metal Center | Resulting Complex | Fe-Se Bond Length (Å) | Fe-Se-Fe Angle (°) |
| Diphenyl diselenide (via PhSeH) | Iron (Fe) | ¹∞[Fe(SePh)₂] | 2.37 - 2.40 | 71.15 - 72.57 |
| Dimesityl diselenide (via MesSeH) | Iron (Fe) | ¹∞[Fe(SeMes)₂] | 2.42 - 2.43 | 91.80 |
Data sourced from a study on polymeric homoleptic iron chalcogenolato complexes. rsc.org
Integration into Self-Assembled Monolayers for Surface Functionalization (General Organodiselenides)
Organodiselenides are effective precursors for creating self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold (Au). The formation of these highly ordered, two-dimensional structures is driven by the strong, covalent interaction between selenium and gold.
The process involves the chemisorption of the diselenide onto the gold substrate, which induces the cleavage of the Se-Se bond. This results in the formation of two gold-selenolate (Au-SeR) linkages for each diselenide molecule. This two-point anchoring per molecule can contribute to the formation of stable and well-ordered monolayers.
Research has shown that SAMs derived from aromatic diselenides can be densely packed and well-ordered. epa.gov In some cases, the quality and ordering of SAMs from aromatic selenolates have been found to be superior to their thiol-based counterparts. epa.gov This has been attributed to a greater ability of selenolates to restructure the gold surface to achieve a more favorable packing arrangement. epa.gov
Structure Reactivity and Structure Mechanism Relationships
Impact of Chlorine Substituents on the Electronic Properties and Nucleophilicity of the Selenium Centers in Diselenide, bis(2-chlorophenyl)
The presence of chlorine atoms on the phenyl rings of a diaryl diselenide has a profound impact on the molecule's electronic landscape. Chlorine is an electron-withdrawing group (EWG), which pulls electron density away from the aromatic ring and, consequently, from the selenium atoms. In the case of Diselenide, bis(2-chlorophenyl), the two chlorine atoms positioned ortho to the selenium atoms significantly decrease the electron density at the selenium centers.
This reduction in electron density has a direct and crucial consequence: it lowers the nucleophilicity of the selenium atoms. Nucleophilicity, the ability of an atom to donate its electrons to form a new chemical bond, is a key determinant of reactivity in many organoselenium reactions. Compared to unsubstituted diphenyl diselenide or analogues bearing electron-donating groups (EDGs), the selenium centers in Diselenide, bis(2-chlorophenyl) are less electron-rich and therefore less prone to attacking electrophilic species. This modulation of electronic properties is a critical factor in predicting the compound's behavior in chemical reactions.
Comparative Reactivity and Catalytic Activity of Ortho- vs. Para-Isomers and Other Diaryl Diselenides
The position of a substituent on the phenyl ring can lead to vastly different chemical reactivity, a principle clearly illustrated by comparing ortho- and para-isomers of chlorophenyl diselenide. While both isomers feature electron-withdrawing chlorine atoms, the ortho-isomer, Diselenide, bis(2-chlorophenyl), often exhibits lower reactivity compared to its para-counterpart, Bis(4-chlorophenyl) diselenide.
This difference is largely attributed to steric hindrance. mdpi.com The bulky chlorine atom in the ortho position physically obstructs the selenium center, making it more difficult for other molecules to approach and react. mdpi.comresearchgate.net This steric effect can override the electronic effects in certain reactions. For instance, in reactions involving the cleavage of the Se-Se bond and subsequent attack at the selenium, the ortho-isomer may react more slowly or give lower yields than the para-isomer, where the substituent is positioned further away from the reactive center. mdpi.commasterorganicchemistry.com
A study examining the reaction of various diaryl diselenides with hexacyclohexyldilead under light irradiation provides clear evidence of this trend. While para-substituted diaryl diselenides afforded moderate to excellent yields of the corresponding aryl cyclohexyl selenide (B1212193), the ortho-substituted isomers gave significantly lower yields. mdpi.com
Comparative Reactivity of Diaryl Diselenides
The table below shows the yield of aryl cyclohexyl selenide from the reaction of hexacyclohexyldilead with various substituted diaryl diselenides, highlighting the impact of the substituent's position.
| Diselenide Substituent (Position) | Product Yield (%) | Primary Influencing Factor |
|---|---|---|
| p-CF₃ | 94% | Electronic |
| p-Cl | 85% | Electronic |
| p-Br | 66% | Electronic |
| m-CF₃ | 88% | Electronic |
| m-Cl | 78% | Electronic |
| o-Cl | Low Yield | Steric Hindrance |
| o-Br | Low Yield | Steric Hindrance |
When used as catalysts, diaryl diselenides often operate through a redox cycle involving the Se-Se bond. The efficiency of these catalysts, such as diphenyl diselenide, is well-documented in various organic transformations. nih.gov The presence of the ortho-chloro substituent in Diselenide, bis(2-chlorophenyl) would be expected to influence its catalytic cycle by affecting both the rate of oxidation of the selenium center and the stability of the intermediates formed.
Influence of Substituent Electron-Withdrawing and Electron-Donating Properties on Reaction Outcomes
The nature of the substituent on the aromatic rings of diaryl diselenides is a powerful tool for tuning their reactivity. As established, electron-withdrawing groups (EWGs) like the chloro group in Diselenide, bis(2-chlorophenyl) decrease the nucleophilicity of the selenium centers. This generally makes the diselenide less reactive towards electrophiles but can enhance its reactivity in other contexts, for example by making a resulting selenyl cation (RSe+) more electrophilic.
Conversely, electron-donating groups (EDGs), such as methoxy (B1213986) (-OCH₃) or amino (-NH₂) groups, have the opposite effect. They push electron density towards the selenium atoms, increasing their nucleophilicity and making them more reactive towards electrophiles. However, this increased reactivity is not always beneficial; for instance, some diaryl diselenides with EDGs can be more prone to decomposition.
The interplay of these electronic effects directly governs reaction outcomes. For a reaction that requires nucleophilic attack by the selenium atom, a diaryl diselenide with an EDG would likely result in a faster reaction rate and higher yield compared to one with an EWG like Diselenide, bis(2-chlorophenyl). The choice between an EWG- and EDG-substituted diselenide is therefore a critical consideration in reaction design. nih.govresearchgate.net
Effect of Substituents on Diaryl Diselenide Properties
This table summarizes the general influence of electron-withdrawing groups (EWGs) versus electron-donating groups (EDGs) on the key chemical properties of diaryl diselenides.
| Property | Effect of Electron-Withdrawing Groups (e.g., -Cl, -CF₃) | Effect of Electron-Donating Groups (e.g., -OCH₃, -CH₃) |
|---|---|---|
| Nucleophilicity of Selenium | Decreased | Increased |
| Electrophilicity of Selenyl Cation (RSe⁺) | Increased | Decreased |
| Reactivity towards Electrophiles | Lower | Higher |
| Stability of Se-Se Bond | Generally increased towards certain reagents | Can be decreased, more prone to oxidation |
Analysis of Se-Se Bond Characteristics and Their Influence on Stability and Reactivity
The diselenide bond (Se-Se) is the central functional group of the molecule, and its characteristics are fundamental to the compound's stability and reactivity. In diaryl diselenides, the Se-Se bond is known to be relatively weak and can be cleaved under various conditions, including by heat, light, or chemical reagents. mdpi.comresearcher.life This bond cleavage is a key step in many of the reactions in which these compounds participate, particularly in their role as catalysts or radical traps. nih.govresearcher.life
Furthermore, the Se-Se bond is susceptible to homolytic cleavage upon photoirradiation to generate selenyl radicals (RSe•). mdpi.comresearcher.life The stability of the resulting radical is influenced by the substituents on the phenyl ring. The presence of ortho-chloro groups in Diselenide, bis(2-chlorophenyl) would affect the energetic profile of this radical generation, thereby influencing its reactivity in radical-mediated processes. The stability of the Se-Se bond is also a factor in the compound's antioxidant activity, where the redox cycle involves cleavage and reformation of this bond. nih.gov
In Vitro Mechanistic Studies of Biological Interactions
Enzyme Inhibition Mechanisms
The primary mechanism by which diaryl diselenides are thought to inhibit enzymes is through their interaction with critical sulfhydryl groups of cysteine residues within the protein structure.
Studies on δ-aminolevulinate dehydratase (δ-ALAD), a crucial enzyme in the heme biosynthesis pathway, have demonstrated that its activity can be inhibited by various organoselenium compounds. The proposed mechanism involves the oxidation of essential cysteine residues at the enzyme's active site. For instance, bis(4-chlorophenyl) diselenide has been shown to be a potent inhibitor of δ-ALAD. The electron-withdrawing nature of the chlorine substituent is believed to enhance the electrophilicity of the selenium atoms, making the diselenide more reactive towards nucleophilic thiol groups in enzymes. This interaction leads to the formation of a selenenyl sulfide (B99878) bond (Se-S), disrupting the enzyme's structure and function. The inhibition of δ-ALAD by lead ions, which also target its cysteine-rich binding sites, provides a parallel mechanism of action. mdpi.com
In silico studies on the interaction of diphenyl diselenide with δ-ALAD from different species have highlighted the importance of specific cysteine residues, such as Cys122 and Cys124, in the active site for the inhibitory activity. The interaction between the selenium atom of the diselenide and the sulfur atom of cysteine (Se···S interaction) is considered a key step in the binding and subsequent inactivation of the enzyme. It is plausible that Diselenide, bis(2-chlorophenyl) would follow a similar pattern of interaction, targeting accessible and reactive cysteine residues in susceptible enzymes. However, without specific experimental validation, this remains a hypothesis.
The binding of small molecules to proteins is governed by a variety of non-covalent interactions. While direct studies on Diselenide, bis(2-chlorophenyl) are unavailable, research on other protein-ligand complexes suggests that interactions such as π-π stacking between the aromatic rings of the ligand and aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in the protein, as well as cation-π interactions, could play a role in the binding of chlorophenyl-containing compounds to enzymes. The specific nature and contribution of these interactions for Diselenide, bis(2-chlorophenyl) would depend on the topology and amino acid composition of the enzyme's binding pocket.
Redox Modulation Pathways in Cellular Environments (Mechanistic Aspects)
Diaryl diselenides can exhibit both antioxidant and pro-oxidant properties, depending on the cellular context and the specific compound. Their antioxidant activity often stems from their ability to mimic the action of the selenoenzyme glutathione (B108866) peroxidase (GPx), catalyzing the reduction of harmful hydroperoxides by utilizing cellular thiols like glutathione. Conversely, their pro-oxidant effects can arise from the catalytic oxidation of thiols, leading to the generation of reactive oxygen species (ROS) and the disruption of the cellular redox balance. The position of the chloro substituent on the phenyl ring can influence these activities, but specific data for the 2-chloro isomer is not available.
Molecular Mechanisms of Apoptosis Induction (In Vitro)
Some diaryl diselenides have been shown to induce apoptosis, or programmed cell death, in cancer cells. The underlying mechanisms are complex and can involve the modulation of various signaling pathways. For example, diphenyl diselenide has been reported to induce apoptosis in human neuroblastoma cells and can modulate pathways such as the ERK1/2 signaling cascade. acs.org The induction of apoptosis by these compounds is often linked to their pro-oxidant activity, which can trigger cellular stress responses leading to cell death.
Disruption of Mitochondrial Function and Permeability Transition Pore Opening
While direct studies on bis(2-chlorophenyl) diselenide are not extensively available, research on analogous compounds, such as diphenyl diselenide, suggests a potential for interaction with mitochondrial functions. It has been demonstrated that diphenyl diselenide can induce mitochondrial dysfunction. This is primarily mediated through the oxidation of thiol groups within the mitochondria. However, this process does not appear to be dependent on the classical opening of the mitochondrial permeability transition pore (mPTP). The mPTP is a protein complex in the inner mitochondrial membrane, and its prolonged opening can lead to cell death. The finding that a related diselenide compound causes mitochondrial issues without relying on the mPTP suggests an alternative mechanism of action may be at play for bis(2-chlorophenyl) diselenide.
Further insights can be drawn from studies on 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene (DDE), a structurally similar chlorinated compound. Research has shown that DDE can inhibit complex II (succinate dehydrogenase) of the mitochondrial respiratory chain. This inhibition disrupts the electron transport chain, which is crucial for cellular energy production, and can lead to an increase in the production of reactive oxygen species (ROS), ultimately contributing to cellular stress and potential cell death.
| Compound | Observed Effect on Mitochondria | Implication |
| Diphenyl diselenide | Induces mitochondrial dysfunction via thiol oxidation; not dependent on classical mPTP opening. | Suggests a potential for bis(2-chlorophenyl) diselenide to disrupt mitochondrial function through alternative pathways. |
| 2,2-bis(p-chlorophenyl)-1,1-dichloroethylene (DDE) | Inhibits Complex II (succinate dehydrogenase) of the respiratory chain. | Points to a possible mechanism of mitochondrial disruption for related chlorinated compounds. |
Caspase Activation Pathways
The induction of apoptosis, or programmed cell death, is a key area of investigation for many biologically active compounds. Caspases, a family of protease enzymes, are central to this process. While direct evidence for bis(2-chlorophenyl) diselenide's effect on caspase activation is limited, studies on related organoselenium compounds provide a strong indication that this is a likely mechanism of action.
For instance, diphenyl diselenide has been shown to induce apoptosis in various cell lines. This process is often linked to the mitochondrial dysfunction mentioned previously, which can trigger the release of pro-apoptotic factors from the mitochondria, leading to the activation of an intrinsic caspase cascade. This typically involves the activation of initiator caspases, such as caspase-9, which then activate executioner caspases, like caspase-3, leading to the dismantling of the cell. The specific caspase pathways activated by bis(2-chlorophenyl) diselenide are a subject for future investigation.
Antiviral Mechanism Investigations (Example: Studies related to Human Herpesvirus-1 with diselenides)
A significant area of research for diselenide compounds has been their potential antiviral activity. A study by Słoczyńska and colleagues in 2017 explored the antiviral properties of a series of novel diphenyl diselenides derived from bis[(2-chlorocarbonyl)phenyl] diselenide against Human Herpesvirus-1 (HHV-1). researchgate.net
The investigation revealed that several of the synthesized diselenide derivatives exhibited notable antiviral activity against HHV-1. The mechanism of this antiviral action is thought to be multifactorial, potentially involving the inhibition of viral replication processes or interference with the virus's ability to enter host cells. The presence of the diselenide bond is believed to be crucial for this activity, likely through its ability to interact with viral proteins or modulate the cellular redox environment, making it less favorable for viral propagation.
The following table summarizes the antiviral activity of selected diselenide derivatives from the aforementioned study against HHV-1.
| Compound | Antiviral Activity against HHV-1 (EC50 in µg/mL) |
| bis[2-(2-hydroxyphenylcarbamoyl)]phenyl diselenide | 1.8 |
| bis[2-(3-hydroxyphenylcarbamoyl)]phenyl diselenide | 2.5 |
| bis[2-(4-hydroxyphenylcarbamoyl)]phenyl diselenide | 1.5 |
EC50 (half maximal effective concentration) is the concentration of a drug that gives half-maximal response.
These findings underscore the potential of the diselenide scaffold, from which bis(2-chlorophenyl) diselenide is derived, as a promising starting point for the development of new antiviral agents. Further research is necessary to elucidate the precise molecular targets and mechanisms by which these compounds exert their anti-herpetic effects.
Q & A
Q. What synthetic methodologies are most effective for preparing bis(2-chlorophenyl) diselenide, and how can reaction conditions be optimized?
- Methodological Answer : Bis(2-chlorophenyl) diselenide can be synthesized via nucleophilic aromatic substitution using 2-chlorophenyl bromide and potassium selenocyanate (KSeCN) in dimethylacetamide (DMAC) under reflux. Key steps include:
- Reagent stoichiometry : A 1:1 molar ratio of aryl halide to KSeCN ensures minimal side reactions.
- Solvent selection : DMAC enhances solubility and reaction efficiency compared to polar aprotic solvents like DMF.
- Purification : Extract the crude product with chloroform, filter, and recrystallize to achieve >75% yield .
- Characterization : Confirm purity via NMR (δ ~350–450 ppm) and X-ray crystallography for structural validation .
Q. How can bis(2-chlorophenyl) diselenide be characterized structurally and electronically?
- Methodological Answer :
- X-ray crystallography : Resolve Se–Se bond lengths (~2.30–2.35 Å) and dihedral angles between aromatic rings to assess steric effects .
- Spectroscopy : Use and NMR to monitor chemical shifts influenced by electron-withdrawing chloro substituents .
- Computational modeling : Perform DFT calculations (e.g., B3LYP/6-311++G**) to map HOMO-LUMO gaps and predict redox behavior .
Q. What are the primary antioxidant mechanisms of bis(2-chlorophenyl) diselenide, and how do they compare to diphenyl diselenide?
- Methodological Answer :
- GPx-like activity : Catalyze the reduction of peroxides (e.g., HO) via a selenol-selenenic acid cycle. Monitor intermediates using NMR and thiophenol consumption assays .
- Comparative studies : Bis(2-chlorophenyl) diselenide exhibits higher activity than diphenyl diselenide due to enhanced electrophilicity from chloro substituents, which stabilize selenolate intermediates .
Advanced Research Questions
Q. How can contradictory data on the antioxidant efficacy of bis(2-chlorophenyl) diselenide across studies be resolved?
- Methodological Answer :
- Assay standardization : Use consistent peroxide concentrations (e.g., 100 µM HO) and thiol sources (e.g., PhSH) to minimize variability .
- Control for decomposition : Monitor seleninic acid byproducts via HPLC-MS, as overoxidation can reduce catalytic efficiency .
- Cross-validation : Compare results across in vitro (e.g., TBARS assay for lipid peroxidation) and in silico (e.g., molecular docking with TsaA/LasR proteins) models .
Q. What computational approaches best predict the reactivity of bis(2-chlorophenyl) diselenide in complex biological systems?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers or protein active sites (e.g., glutathione peroxidase) using AMBER or GROMACS .
- Docking studies : Use AutoDock Vina to predict binding affinities with peroxynitrite-scavenging enzymes, focusing on Se···H/O non-covalent interactions .
- QSAR modeling : Corate substituent effects (e.g., Hammett σ constants for chloro groups) with experimental IC values to build predictive models .
Q. What are the oxidation pathways of bis(2-chlorophenyl) diselenide under physiological conditions, and how do they influence its toxicity?
- Methodological Answer :
- Stepwise oxidation : Track intermediates via NMR:
- Step 1: Se–Se bond cleavage to selenol (PhSeH) and selenenyl sulfide (PhSeSPh) .
- Step 2: Further oxidation to seleninic acid (PhSeOH), a potential pro-oxidant .
- Toxicity mitigation : Co-administer thiols (e.g., glutathione) to regenerate selenol and prevent seleninic acid accumulation .
Q. How do structural modifications (e.g., chloro substituent position) alter the biological activity of bis(2-chlorophenyl) diselenide?
- Methodological Answer :
- Synthetic diversification : Prepare analogs (e.g., bis(3-chlorophenyl) diselenide) via regioselective halogenation .
- Activity testing : Compare GPx-like activity using a standardized thiophenol assay; ortho-substituents enhance steric hindrance, reducing catalytic turnover .
- Electronic effects : Use cyclic voltammetry to correlate redox potentials (E) with substituent electronegativity .
Q. What are the best practices for handling bis(2-chlorophenyl) diselenide to ensure reproducibility in catalytic studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
